molecular formula C6H12O2S B1293872 (tert-Butylthio)acetic acid CAS No. 24310-22-3

(tert-Butylthio)acetic acid

Cat. No. B1293872
CAS RN: 24310-22-3
M. Wt: 148.23 g/mol
InChI Key: JXOAXKCHGMRTGL-UHFFFAOYSA-N
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Description

“(tert-Butylthio)acetic acid” is a chemical compound with the molecular formula C6H12O2S . It has a molecular weight of 148.23 g/mol . The IUPAC name for this compound is 2-tert-butylsulfanylacetic acid .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl acetate, has been studied. The conversion of acetic acid in these reactions strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate was linearly correlated with the ratio of Brönsted and Lewis acid amounts .


Molecular Structure Analysis

The molecular structure of “(tert-Butylthio)acetic acid” includes a total of 20 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfide .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as tert-butyl acetate, have been studied. The conversion of acetic acid in these reactions strongly depended on the Brönsted acidity, while the selectivity of tert-butyl acetate was linearly correlated with the ratio of Brönsted and Lewis acid amounts .

Scientific Research Applications

Protecting Group in Peptide Synthesis

(tert-Butylthio)acetic acid can be used as a protecting group for carboxylic acids in the synthesis of peptides. Its stability against nucleophiles and reducing agents, along with easy deprotection under acidic conditions, makes it valuable in peptide chemistry .

Mechanism of Action

Target of Action

It is known that tert-butyl groups are often used in chemical transformations and have relevance in nature, implying that they may interact with a variety of biological targets .

Mode of Action

It’s known that tert-butyl groups can be used to convert aromatic nitriles to the corresponding n-tert-butylamides . This suggests that (tert-Butylthio)acetic acid may interact with its targets through similar mechanisms, potentially leading to changes in the targets’ structure or function.

Biochemical Pathways

The crowded tert-butyl group is known to elicit a unique reactivity pattern, which has implications in biosynthetic and biodegradation pathways . This suggests that (tert-Butylthio)acetic acid may influence these pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

It’s known that tert-butyl groups are used in peptide synthesis, suggesting that they may have properties that influence their bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (tert-Butylthio)acetic acid. For instance, it’s known that tert-butyl acetate is a flammable liquid , suggesting that its stability and efficacy could be affected by temperature and other environmental conditions.

properties

IUPAC Name

2-tert-butylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOAXKCHGMRTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179050
Record name ((1,1-Dimethylethyl)thio)acetic acid
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Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(tert-Butylthio)acetic acid

CAS RN

24310-22-3
Record name 2-[(1,1-Dimethylethyl)thio]acetic acid
Source CAS Common Chemistry
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Record name ((1,1-Dimethylethyl)thio)acetic acid
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Record name (tert-Butylthio)acetic acid
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Record name [(1,1-dimethylethyl)thio]acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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